molecular formula C14H12Cl2N2O3S B3579254 2,6-dichloro-N-(4-sulfamoylbenzyl)benzamide

2,6-dichloro-N-(4-sulfamoylbenzyl)benzamide

Cat. No.: B3579254
M. Wt: 359.2 g/mol
InChI Key: QHWPHOPAHFZNAO-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(4-sulfamoylbenzyl)benzamide is an organic compound with the molecular formula C13H10Cl2N2O3S It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a sulfamoyl group attached to the benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(4-sulfamoylbenzyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-sulfamoylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(4-sulfamoylbenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce the corresponding carboxylic acids and amines .

Scientific Research Applications

2,6-Dichloro-N-(4-sulfamoylbenzyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Difluorobenzyl)-4-sulfamoylbenzamide: This compound has similar structural features but with fluorine atoms instead of chlorine.

    2,6-Dichloro-N-(4-chlorophenyl)benzamide: This compound has a chlorophenyl group instead of a sulfamoylbenzyl group.

    N-(2,4-Dichlorophenyl)-2-nitrobenzamide: This compound has a nitro group instead of a sulfamoyl group.

Uniqueness

2,6-Dichloro-N-(4-sulfamoylbenzyl)benzamide is unique due to the presence of both chlorine atoms and a sulfamoyl group, which can impart specific chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and its potential as an inhibitor of specific enzymes or receptors .

Properties

IUPAC Name

2,6-dichloro-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c15-11-2-1-3-12(16)13(11)14(19)18-8-9-4-6-10(7-5-9)22(17,20)21/h1-7H,8H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWPHOPAHFZNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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